molecular formula C46H62N4O12 B10826133 [(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Cat. No.: B10826133
M. Wt: 863.0 g/mol
InChI Key: BHYRGODCLWGHQG-LCBDOTBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP-27557 is a small molecule drug initially developed by Novartis Pharma AG. It is a derivative of rifamycin, a well-known antibiotic used to treat tuberculosis. The molecular formula of CGP-27557 is C46H62N4O12, and it has been studied for its potential activity against rifampicin-resistant strains of Mycobacterium tuberculosis and the Mycobacterium avium/intracellulare/scrofulaceum (MAIS) complex .

Preparation Methods

The synthesis of CGP-27557 involves several steps:

    Cyclization: Piperidine-2-carboxylic acid ethyl ester is cyclized with aziridine in ethanol to form perhydropyrido[1,2-a]pyrazin-1-one.

    Reduction: The resulting compound is reduced with lithium aluminium hydride to yield perhydropyrido[1,2-a]pyrazine.

    Reaction with Sodium Nitrite and Hydrochloric Acid: This intermediate is then reacted with sodium nitrite and hydrochloric acid, followed by another reduction with lithium aluminium hydride to produce perhydropyrido[1,2-a]pyrazin-2-amine.

    Condensation: Finally, this compound is condensed with rifamycin SV-3-carbaldehyde to form CGP-27557.

Chemical Reactions Analysis

CGP-27557 undergoes various chemical reactions, including:

Scientific Research Applications

CGP-27557 has been studied for its potential use in treating tuberculosis, particularly strains that are resistant to rifampicin. It has shown promising in vitro activity against rifampicin-resistant Mycobacterium tuberculosis and the MAIS complex. The compound has also been investigated for its long plasma half-life, making it a potential candidate for prolonged therapeutic effects .

Mechanism of Action

Comparison with Similar Compounds

  • Rifapentine
  • Rifabutin
  • CGP 29861
  • CGP 7040

CGP-27557 stands out due to its specific activity profile and potential for extended therapeutic effects.

Properties

Molecular Formula

C46H62N4O12

Molecular Weight

863.0 g/mol

IUPAC Name

[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C46H62N4O12/c1-23-13-12-14-24(2)45(58)48-36-31(21-47-50-19-18-49-17-11-10-15-30(49)22-50)40(55)33-34(41(36)56)39(54)28(6)43-35(33)44(57)46(8,62-43)60-20-16-32(59-9)25(3)42(61-29(7)51)27(5)38(53)26(4)37(23)52/h12-14,16,20-21,23,25-27,30,32,37-38,42,52-56H,10-11,15,17-19,22H2,1-9H3,(H,48,58)/b13-12+,20-16+,24-14-,47-21?

InChI Key

BHYRGODCLWGHQG-LCBDOTBSSA-N

Isomeric SMILES

CC1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN6CCCCC6C5)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN6CCCCC6C5)C

Origin of Product

United States

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